5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-methoxyphenyl group and an oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylchromen-2-one and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4,7-dimethylchromen-2-one with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the oxoethoxy group.
Final Product Formation: The final step involves the cyclization of the oxidized intermediate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxoethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromen-2-one core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of alcohols or alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the Nrf2 pathway, resulting in antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3-hydroxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
- 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one
- 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-3-one
Uniqueness
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-7-17(20-13(2)9-19(22)25-18(20)8-12)24-11-16(21)14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVSSBTOPVFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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